molecular formula C18H17NO4S2 B2815998 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1448058-30-7

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2815998
CAS RN: 1448058-30-7
M. Wt: 375.46
InChI Key: OKSFDYVTTPHFHP-UHFFFAOYSA-N
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Description

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, related to highly substituted benzenesulfonamides, has been explored in the context of synthetic organic chemistry. Studies have demonstrated its potential in the synthesis of complex molecular architectures. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade highlights the reactivity and versatility of furan- and thiophene-containing benzenesulfonamides in generating novel compounds through catalyzed cascade reactions, enriching gold carbenoid chemistry with new group migration insights (Wang et al., 2014).

Crystallography and Molecular Structure

Crystallographic studies have been conducted to understand the molecular and crystal structure of compounds closely related to this compound. Research on isomorphous benzenesulfonamide crystal structures determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions provides insight into how slight variations in molecular structure, such as the position of chlorine atoms, can influence the crystal packing and intermolecular interactions of these compounds (Bats et al., 2001).

Antimicrobial Activity

The antimicrobial activity of related compounds, such as some Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, has been investigated, showcasing the potential biomedical applications of these compounds. The synthesized compounds were screened for antimicrobial activity, indicating the broader relevance of furan- and thiophene-containing benzenesulfonamides in developing new antimicrobial agents (Arora et al., 2013).

Catalytic Applications

Research into the catalytic applications of furan- and thiophene-containing benzenesulfonamides has shown promising results. For example, studies on oxidative cross-coupling reactions involving N-(2'-Phenylphenyl)benzenesulfonamides or benzoic and naphthoic acids with alkenes using a palladium-copper catalyst system under air demonstrate the utility of similar compounds in facilitating complex chemical transformations, potentially applicable to the synthesis and functionalization of this compound (Miura et al., 1998).

properties

IUPAC Name

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFDYVTTPHFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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